Structural Elucidation and Physicochemical Profiling of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Structural Elucidation and Physicochemical Profiling of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Executive Summary & Molecular Architecture
The compound 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid represents a distinct class of N-substituted proline derivatives, often utilized as hydrophilic linkers in PROTACs or as zwitterionic scaffolds in GPCR ligand design. Its structure combines a rigid pyrrolidine core, a solubilizing morpholine moiety, and an ionizable carboxylic acid tail.
This guide moves beyond basic characterization, addressing the specific analytical challenges posed by its zwitterionic nature, stereochemical lability at the C2-pyrrolidine center, and high polarity which complicates traditional Reversed-Phase Chromatography (RPC).
Structural Connectivity & pKa Prediction
The molecule features three ionizable centers. Understanding the protonation state is critical for method development (HPLC pH selection) and solubility profiling.
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Acidic Center: Carboxylic acid (pKa ~2.5 – 3.5).
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Basic Center 1: Pyrrolidine Nitrogen (Tertiary, pKa ~9.0 – 9.5).
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Basic Center 2: Morpholine Nitrogen (Tertiary, pKa ~7.0 – 7.8).
At physiological pH (7.4), the molecule exists predominantly as a zwitterion (Carboxylate anion / Pyrrolidinium cation), rendering it highly water-soluble and poorly retained on C18 columns.
Figure 1: Structural connectivity and predicted physicochemical zones. The zwitterionic nature drives the selection of HILIC over RP-HPLC.
Synthetic Route & Impurity Profiling[1]
To validate the structure, one must understand its origin. The synthesis typically proceeds via a Reductive Amination followed by N-Alkylation . This pathway dictates the impurity profile.
Synthesis-Derived Impurities
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Starting Material Carryover: L-Proline or 2-(Aminomethyl)pyrrolidine.
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Over-Alkylation: Quaternization of the pyrrolidine nitrogen (formation of betaines).
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Stereochemical Drift: Racemization at the C2 chiral center during high-temperature amination steps.
Analytical Workflow
The following workflow integrates synthesis verification with rigorous QC.
Figure 2: Integrated analytical workflow for structural confirmation and purity assessment.
Spectroscopic Elucidation (NMR)[2]
The primary challenge in analyzing this molecule is the chiral center at C2 of the pyrrolidine ring. Standard 1H NMR is insufficient to distinguish enantiomers without a chiral solvating agent, but it is crucial for confirming the relative connectivity.
Protocol: 1H NMR in D₂O
Due to the zwitterionic nature, CDCl₃ is a poor solvent (solubility issues and aggregation). D₂O is the standard, but pH must be controlled.
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Solvent: D₂O (99.9% D) + 0.05% TSP (internal standard).
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pH Adjustment: Add NaOD or DCl to adjust pD to ~9.0.
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Reasoning: At acidic pH, ammonium protons exchange rapidly, broadening signals. At basic pH (free base form), the nitrogen inversion is rapid, sharpening the methylene signals adjacent to the amines.
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Stereochemical Assignment (NOESY)
To confirm the relative orientation of the morpholinomethyl group:
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Target: Interaction between Pyrrolidine C2-H and Morpholine ring protons.
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Observation: A strong NOE correlation between the C2-H (methine) and the N-CH₂-COOH methylene protons indicates the spatial proximity, confirming the N-substitution.
Mass Spectrometry & Fragmentation
Mass spectrometry provides the definitive "fingerprint" for this molecule. The presence of the morpholine ring leads to a characteristic fragmentation pattern.
Fragmentation Pathway (ESI+)
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Precursor Ion: [M+H]⁺ (Calculated m/z: ~229.15 for C₁₁H₂₀N₂O₃).
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Primary Fragment: Loss of the Morpholine moiety.[1][2]
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Mechanism: Inductive cleavage at the exocyclic methylene bridge.
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Delta: -87 Da (Morpholine radical) or -86 Da (Morpholine neutral).
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Secondary Fragment: Decarboxylation (-44 Da) from the acetic acid tail.
Figure 3: Predicted ESI+ fragmentation pathway for structural verification.
Chromatographic Strategy (HILIC)[1][6]
The "Trustworthiness" Pillar: Attempting to analyze this compound on a standard C18 column with 0.1% Formic Acid will result in elution at the void volume (
Why HILIC?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the required methodology. It retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface.
Recommended Protocol
This protocol is self-validating; if retention is < 2 minutes, increase the acetonitrile content.
| Parameter | Specification | Causality / Rationale |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) | Matches the analyte's zwitterionic character; prevents secondary ionic interactions. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Provides counter-ions to suppress silanol activity and stabilize ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | HILIC requires high organic content (>70%) to induce retention. |
| Gradient | 90% B to 50% B over 10 mins | Elutes the compound based on decreasing polarity. |
| Detection | CAD (Charged Aerosol) or MS | The molecule lacks a strong UV chromophore (only weak absorbance at 205-210 nm). |
Critical Note on Sample Diluent: Dissolve the sample in 80:20 Acetonitrile:Water . Dissolving in 100% water will disrupt the HILIC partition mechanism, leading to peak distortion (the "solvent effect").
References
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Agilent Technologies. (2017).[3] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8622EN. Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24259024, 2-(Pyrrolidin-1-yl)-2-(o-tolyl)acetic acid. Retrieved February 18, 2026. Link
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Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and NOE). Link
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McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A, 1523, 49-62. Link
